molecular formula C27H52O13 B610215 Propargyl-PEG13-alcohol CAS No. 1036204-61-1

Propargyl-PEG13-alcohol

Cat. No. B610215
M. Wt: 584.7
InChI Key: FLGCCIHLPCYSCV-UHFFFAOYSA-N
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Description

Propargyl-PEG13-alcohol is a PEG linker with a terminal alkyne group and an alcohol on the ends . The propargyl group can undergo Click Chemistry reactions with azides and forms a stable triazole moiety . The alcohol group can be further derivatized to various functional groups .


Synthesis Analysis

The synthesis of propargyl alcohols involves the addition or C-C coupling (alkynylation) of aldehydes . Asymmetric alkynylation of aldehydes using catalytic amounts of In (III)/BINOL enables a broad range of substrate generality with high enantioselectivity .


Molecular Structure Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .


Chemical Reactions Analysis

Propargyl alcohols undergo a variety of reactions. A general and efficient FeCl3-catalyzed substitution reaction of propargylic alcohols with carbon- and heteroatom-centered nucleophiles forms new C-C, C-O, C-S, and C-N bonds .


Physical And Chemical Properties Analysis

Propargyl alcohol has a molecular weight of 56.0633 . It is a flammable liquid and vapor . The propargyl group is a highly versatile moiety .

Scientific Research Applications

  • Synthesis of Heterocycles

    • Propargyl alcohols and their derivatives have been significantly used in the synthesis of bioactive heterocycles . These compounds can be easily converted to propargylic carbocations, making them highly reactive and useful for the synthesis of various heterocycles .
    • The methods of application involve cycloaddition, intermolecular/intramolecular-cyclization, cycloisomerization, and cyclo-condensation reactions .
    • The outcomes of these processes are various heterocycles that show a wide array of biological activities and are used as pharmacophores in drug development .
  • Drug Discovery

    • Propargyl alcohols and their derivatives have been utilized as key intermediates in the area of drug discovery .
    • They contribute significantly to the synthesis of bioactive heterocycles, which are nitrogen/oxygen-based and have great attention in organic chemistry .
    • The results of these processes include various heterocycles such as nifedipine (a calcium channel blocker), 3,4-heterocycle-fused coumarins, pyrazolotriazine derivatives, indoles, quinolone, quinoline, aziridine, and its derivatives .
  • Synthesis of Propargylation Agents

    • Propargyl alcohols and their derivatives have been used in the synthesis of propargylation agents .
    • The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration .
    • The outcomes of these processes are more elaborate/complex building blocks and intermediates .
  • Synthesis of Complex Structures

    • Propargyl alcohols and their derivatives can be transformed into a diverse range of highly functionalized acyclic, carbocyclic, and heterocyclic structures .
    • These compounds are of importance as synthetic building blocks and as motifs in functional materials and bioactive compounds .
    • The outcomes of these processes are various complex structures that have applications in different scientific fields .
  • Pharmaceutical Chemistry

    • Propargyl alcohols and their derivatives have been used in pharmaceutical chemistry .
    • They have been used in the synthesis of heterobifunctional poly (ethylene glycol) (PEG), which is useful for the development of PEG-based bioconjugates for a variety of biomedical applications .
    • The outcomes of these processes are various PEG-based bioconjugates .
  • Corrosion Inhibition

    • Propargyl alcohol acts as an effective corrosion inhibitor, especially in metalworking fluids and industrial cooling systems .
    • By forming a protective layer on metal surfaces, it significantly reduces the rate of corrosion, thereby extending the lifespan of metal parts and equipment .
    • This application underscores its importance in maintaining the integrity and functionality of industrial machinery .
  • Material Science and Polymer Production

    • Propargyl alcohol’s utility extends to material science, where it is employed in the creation of specialty polymers and composites .
    • Its inclusion in polymer formulations can introduce desirable properties such as thermal stability, mechanical strength, and chemical resistance .
    • It is a key ingredient in advanced materials used in aerospace, automotive, and electronics .
  • Agricultural Chemicals

    • In agriculture, propargyl alcohol serves as a precursor for synthesizing herbicides and pesticides .
    • Its effectiveness in controlling weeds and pests contributes to higher crop yields and improved food security .
    • This highlights its role in supporting agricultural productivity .
  • Personal Care and Cosmetics

    • Leveraging its solubility and reactivity, propargyl alcohol finds applications in personal care products and cosmetics .
    • It is used in the formulation of various skincare and haircare products .
  • “Propargyl-PEG13-alcohol” specifically can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage .
  • The hydrophilic PEG units increase the water-solubility of the molecule .
  • This is useful for the development of PEG-based bioconjugates for a variety of biomedical applications .
  • Propargyl alcohol acts as an effective corrosion inhibitor, especially in metalworking fluids and industrial cooling systems .
  • By forming a protective layer on metal surfaces, it significantly reduces the rate of corrosion, thereby extending the lifespan of metal parts and equipment .
  • This application underscores its importance in maintaining the integrity and functionality of industrial machinery .
  • Propargyl alcohol is used as a metal complex solution .
  • It helps in the formation of metal complexes, which have various applications in different scientific fields .
  • Propargyl alcohol is used as a solvent stabilizer .
  • It helps in stabilizing the solvents, which are used in various chemical reactions .
  • Propargyl alcohol is used as an electroplating brightener additive .
  • It helps in enhancing the brightness and smoothness of the electroplated surfaces .
  • Propargyl alcohol is used as an intermediate in organic synthesis .
  • It helps in the synthesis of various organic compounds .

Safety And Hazards

Propargyl alcohol is a severe health hazard. It may be fatal if absorbed through skin or inhaled . It causes severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It may cause cancer and damage to organs through prolonged or repeated exposure .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1,28H,3-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGCCIHLPCYSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169487
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG13-alcohol

CAS RN

1036204-61-1
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036204-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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